molecular formula C12H14N2O5 B8386636 2-(3-Nitrophenylamino)-3-oxobutanoic acid ethyl ester

2-(3-Nitrophenylamino)-3-oxobutanoic acid ethyl ester

Cat. No.: B8386636
M. Wt: 266.25 g/mol
InChI Key: CYLXBUBLAKKKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenylamino)-3-oxobutanoic acid ethyl ester is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 2-(3-nitroanilino)-3-oxobutanoate

InChI

InChI=1S/C12H14N2O5/c1-3-19-12(16)11(8(2)15)13-9-5-4-6-10(7-9)14(17)18/h4-7,11,13H,3H2,1-2H3

InChI Key

CYLXBUBLAKKKGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Titanium trichloride (10% solution in 20-30% HCl) was added to a solution of 3-(methoxycarbonylhydrazono)-2-(3-nitrophenylamino)butyric acid ethyl ester (compound 1c-51a) (5.0 g, 14.78 mmol) in acetone (50 mL), and the mixture was stirred at room temperature for 1 hour. Water was then added to the reaction mixture, extraction was performed with ethyl acetate, and the organic extract was washed with water and saturated saline. After drying over magnesium sulfate, it was concentrated under reduced pressure to yield a crude product, which was then purified by column chromatography to yield the title compound (3.75 g, 95%) as a yellow oil.
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3-(methoxycarbonylhydrazono)-2-(3-nitrophenylamino)butyric acid ethyl ester
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5 g
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compound 1c-51a
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50 mL
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95%

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